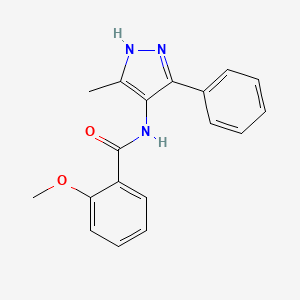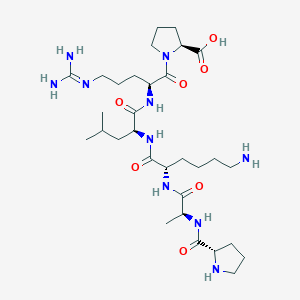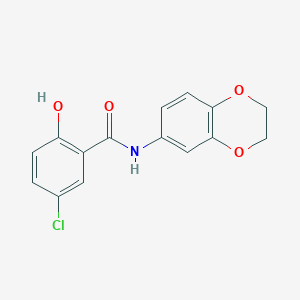
5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hept-1-én-5-yn-4-yl)-2H-1,3-benzodioxole est un composé organique caractérisé par un cycle benzodioxole substitué par un groupe hept-1-én-5-yn-4-yl
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(Hept-1-én-5-yn-4-yl)-2H-1,3-benzodioxole implique généralement les étapes suivantes :
Formation de l’intermédiaire hept-1-én-5-yn-4-yl : Cet intermédiaire peut être synthétisé par réaction du 5,6-dibromo-1-hexène avec l’iodure de méthyle.
Couplage avec le benzodioxole : L’intermédiaire hept-1-én-5-yn-4-yl est ensuite couplé avec le 1,3-benzodioxole dans des conditions de réaction spécifiques pour former le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprend généralement l’utilisation de systèmes catalytiques avancés et de réacteurs à écoulement continu pour améliorer l’efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(Hept-1-én-5-yn-4-yl)-2H-1,3-benzodioxole subit différents types de réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l’oxygène.
Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l’oxygène ou ajouter des atomes d’hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des alcanes.
Applications De Recherche Scientifique
Le 5-(Hept-1-én-5-yn-4-yl)-2H-1,3-benzodioxole présente plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme composé principal dans la découverte de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme D'action
Le mécanisme d’action du 5-(Hept-1-én-5-yn-4-yl)-2H-1,3-benzodioxole implique son interaction avec des cibles moléculaires et des voies spécifiques. Ces interactions peuvent moduler les processus biologiques et entraîner divers effets. Les cibles et les voies moléculaires exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Hept-1-én-5-yne : Partage le groupe hept-1-én-5-yn-4-yl mais ne possède pas le cycle benzodioxole.
2-(Hept-1-én-5-yn-4-yl)-1,3,5-triméthylbenzène : Contient un groupe hept-1-én-5-yn-4-yl similaire, mais avec un cycle aromatique différent.
Unicité
Le 5-(Hept-1-én-5-yn-4-yl)-2H-1,3-benzodioxole est unique en raison de la présence à la fois du cycle benzodioxole et du groupe hept-1-én-5-yn-4-yl. Cette combinaison confère des propriétés chimiques et physiques distinctes, ce qui le rend précieux pour diverses applications.
Propriétés
Numéro CAS |
648433-44-7 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
5-hept-1-en-5-yn-4-yl-1,3-benzodioxole |
InChI |
InChI=1S/C14H14O2/c1-3-5-11(6-4-2)12-7-8-13-14(9-12)16-10-15-13/h3,7-9,11H,1,5,10H2,2H3 |
Clé InChI |
KZRVVEOVFDJPIW-UHFFFAOYSA-N |
SMILES canonique |
CC#CC(CC=C)C1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B12593656.png)



![1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene](/img/structure/B12593674.png)

![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)





